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Compound of Interest

Compound Name: Isopropenyl formate

Cat. No.: B3327299

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
isopropenyl formate (prop-1-en-2-yl formate), a key chemical intermediate. The information
presented herein is intended to support research and development activities by offering
detailed spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry),
experimental protocols, and a logical framework for data acquisition and analysis.

Core Spectroscopic Data

The spectroscopic data for isopropenyl formate is summarized below. Due to the limited
availability of experimentally derived spectra in public databases, predicted values based on
standard spectroscopic principles are provided for NMR data. The mass spectrometry data is
based on experimental findings from the NIST Mass Spectrometry Data Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

The proton NMR spectrum of isopropenyl formate is predicted to show three distinct signals
corresponding to the different proton environments in the molecule.
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13C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon

atom in the isopropenyl formate molecule.
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Infrared (IR) Spectroscopy

The infrared spectrum of isopropenyl formate will exhibit characteristic absorption bands

corresponding to the vibrational modes of its functional groups.
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Frequency Range (cm™?) Vibrational Mode Intensity
~3100-3000 =C-H stretch Medium
~2950-2850 C-H stretch (methyl) Medium
~1750-1730 C=0 stretch (ester) Strong
~1650 C=C stretch (alkene) Medium
~1200-1100 C-O stretch (ester) Strong

Mass Spectrometry (MS)

The electron ionization mass spectrum of isopropenyl formate shows a characteristic
fragmentation pattern. The data below is from the National Institute of Standards and
Technology (NIST) database.[1]

m/z (mass-to-charge ratio) Relative Intensity Putative Fragment
43 Base Peak [CHsCOJ]*

58 High [M - COJ*

29 High [CHOJ*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for a volatile organic compound like isopropenyl formate.

NMR Spectroscopy

Sample Preparation: A solution of isopropenyl formate is prepared by dissolving
approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,
chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), is added for chemical shift calibration (6 = 0.00 ppm).

Instrumentation and Data Acquisition: *H and 3C NMR spectra are typically recorded on a
spectrometer operating at a field strength of 300 MHz or higher. For *H NMR, standard pulse
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sequences are used. For 13C NMR, a proton-decoupled sequence is commonly employed to
simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Sample Preparation: For a volatile liquid like isopropenyl formate, the simplest method is to
place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired
and then subtracted from the sample spectrum to obtain the final infrared spectrum of the
compound.

Mass Spectrometry (MS)

Sample Introduction and lonization: Isopropenyl formate is introduced into the mass
spectrometer via a gas chromatography (GC-MS) system, which separates it from any
impurities. In the mass spectrometer, the molecules are ionized, typically by electron ionization
(El), where they are bombarded with a high-energy electron beam.

Mass Analysis and Detection: The resulting positively charged molecular ions and fragment
ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of
isopropenyl formate.
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Structural Elucidation
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of isopropenyl
formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1-Propen-2-ol, formate [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Isopropenyl Formate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3327299#isopropenyl-formate-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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